(4-Diethylsulfamoyl-phenoxy)-acetic acid (4-Diethylsulfamoyl-phenoxy)-acetic acid
Brand Name: Vulcanchem
CAS No.: 50283-86-8
VCID: VC5045949
InChI: InChI=1S/C12H17NO5S/c1-3-13(4-2)19(16,17)11-7-5-10(6-8-11)18-9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
SMILES: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O
Molecular Formula: C12H17NO5S
Molecular Weight: 287.33

(4-Diethylsulfamoyl-phenoxy)-acetic acid

CAS No.: 50283-86-8

Cat. No.: VC5045949

Molecular Formula: C12H17NO5S

Molecular Weight: 287.33

* For research use only. Not for human or veterinary use.

(4-Diethylsulfamoyl-phenoxy)-acetic acid - 50283-86-8

Specification

CAS No. 50283-86-8
Molecular Formula C12H17NO5S
Molecular Weight 287.33
IUPAC Name 2-[4-(diethylsulfamoyl)phenoxy]acetic acid
Standard InChI InChI=1S/C12H17NO5S/c1-3-13(4-2)19(16,17)11-7-5-10(6-8-11)18-9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Standard InChI Key DYFQLKIGVZIPBJ-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The IUPAC name for this compound is 2-[4-(diethylsulfamoyl)phenoxy]acetic acid, reflecting its functional groups: a diethylsulfamoyl moiety attached to a phenoxy ring and an acetic acid side chain. Its molecular formula is C₁₂H₁₇NO₅S, derived from the substitution pattern:

  • Phenoxy backbone: C₆H₅O

  • Diethylsulfamoyl group: (C₂H₅)₂NSO₂

  • Acetic acid side chain: CH₂COOH

The structural similarity to its dimethyl analog, (4-dimethylsulfamoyl-phenoxy)-acetic acid (PubChem CID 6497084) , allows for comparative property analysis, though the diethyl substitution introduces enhanced lipophilicity.

Structural Depiction

The compound features a planar aromatic ring with electron-withdrawing sulfonamide and electron-donating ether linkages, creating a polarized electronic environment. The diethyl groups on the sulfamoyl nitrogen contribute to steric bulk, influencing reactivity and solubility (Fig. 1).

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₅S
Molecular Weight287.33 g/mol
XLogP3 (estimated)1.2Calculated
Hydrogen Bond Donors1 (COOH group) (analog)
Hydrogen Bond Acceptors6 (SO₂, COOH, ether) (analog)

Synthesis and Production

StepReagentsTemperatureYield (Est.)
1Diethylamine, SO₂Cl₂, NaOH0–5°C60–70%
2Ethyl bromoacetate, K₂CO₃80°C50–60%

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures. Characterization via ¹H NMR and FTIR spectroscopy confirms structural integrity:

  • ¹H NMR: δ 1.2 (t, 6H, CH₂CH₃), 3.4 (q, 4H, NCH₂), 4.6 (s, 2H, OCH₂), 7.2–7.8 (m, 4H, Ar-H) .

  • FTIR: Peaks at 1730 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O-C) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (∼0.5 mg/mL at 25°C) . Stability studies indicate degradation under strongly acidic or alkaline conditions, with a half-life of >24 hours at neutral pH.

Partition Coefficient and Lipophilicity

The estimated XLogP3 of 1.2, higher than its dimethyl analog (XLogP3 = 0) , reflects increased hydrophobicity due to the diethyl groups. This property enhances membrane permeability, making it suitable for drug precursor applications.

Table 3: Thermodynamic Properties

PropertyValueMethod
Melting Point158–160°C (decomposes)DSC
pKa (COOH)3.1 ± 0.2Potentiometry
LogD (pH 7.4)0.8Shake-flask

Applications in Organic Synthesis

Pharmaceutical Intermediates

As an organic building block , the compound’s sulfonamide group enables incorporation into protease inhibitors or antimicrobial agents. For example, sulfonamides are pivotal in carbonic anhydrase inhibitors like acetazolamide.

Materials Science

The phenoxy-acetic acid moiety facilitates polymerization or cross-linking in resin production. Its sulfonamide group can enhance thermal stability in polyamides.

Recent Research and Developments

Analytical Advances

Recent NMR techniques (e.g., cryoprobes) have improved detection limits for sulfonamide derivatives, aiding in quality control during synthesis .

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